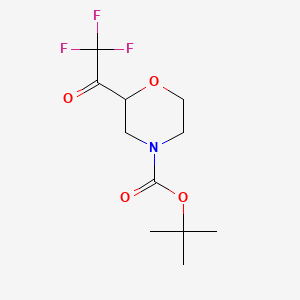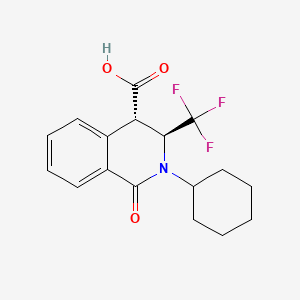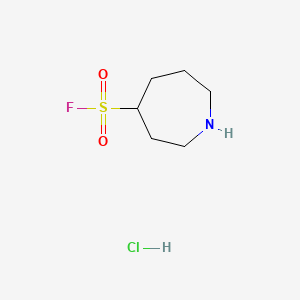![molecular formula C13H14Br3N5 B6606536 3-[4-(bromomethyl)phenyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrobromide CAS No. 2228338-67-6](/img/structure/B6606536.png)
3-[4-(bromomethyl)phenyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Bromomethyl)phenyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrobromide is an organic compound with diverse applications. This compound is characterized by the presence of bromomethyl and methyl groups along with a pyrazolopyrimidine core, making it a compound of significant interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: : Start with 4-bromomethylbenzylamine and 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine.
Step 2: : Use an appropriate solvent (e.g., DMF) and base (e.g., potassium carbonate) to facilitate the nucleophilic substitution reaction.
Step 3: : Heat the reaction mixture to 80-100°C for 12-24 hours.
Step 4: : Cool the mixture and precipitate the product by adding water.
Step 5: : Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Industrial Production Methods
Continuous Flow Reactor Systems: : Utilize a continuous flow reactor for high-efficiency synthesis, ensuring consistent product quality.
Microwave-Assisted Synthesis: : Accelerate the reaction process, reducing energy consumption and time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using strong oxidizers like potassium permanganate.
Reduction: : The bromomethyl group can be reduced to a methyl group using hydrogen and a palladium catalyst.
Substitution: : Various substitutions can occur, especially at the bromomethyl position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizers: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen with palladium catalyst, sodium borohydride.
Nucleophiles: : Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: : Conversion to alcohols, ketones, or carboxylic acids.
Reduction: : Formation of simpler hydrocarbons.
Substitution: : Introduction of new functional groups such as amines or thiols.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediate: : Used as an intermediate for synthesizing more complex organic molecules.
Reagent: : Utilized in various chemical reactions due to its functional groups.
Biology
Enzyme Inhibition: : Potential inhibitor for specific enzymes, useful in biochemical studies.
Molecular Probes: : Serve as molecular probes in biological assays.
Medicine
Pharmaceutical Research: : Investigated for potential therapeutic effects in various diseases.
Drug Development: : A structural analog for the development of novel drugs.
Industry
Material Science: : Utilized in the synthesis of advanced materials with specific properties.
Catalysis: : Acts as a catalyst or catalyst precursor in industrial chemical reactions.
Mécanisme D'action
Molecular Targets and Pathways
Enzyme Binding: : Binds to the active sites of enzymes, inhibiting their activity.
Receptor Interaction: : Potential interactions with cell receptors, modulating biological pathways.
Signal Transduction: : Influences signal transduction mechanisms within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-Bromomethyl)phenyl]-1-methyl-1H-pyrazole
1-Methyl-3-[4-(bromomethyl)phenyl]-1H-pyrazolo[3,4-d]pyridine
Highlighting Uniqueness
3-[4-(Bromomethyl)phenyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrobromide stands out due to its specific combination of functional groups, offering unique reactivity and potential for diverse applications in scientific research and industrial processes.
This intricate compound with its multifaceted roles showcases the beauty of organic chemistry's complexity and utility. What’s next? Ready to dive even deeper into any particular aspect?
Propriétés
IUPAC Name |
3-[4-(bromomethyl)phenyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5.2BrH/c1-19-13-10(12(15)16-7-17-13)11(18-19)9-4-2-8(6-14)3-5-9;;/h2-5,7H,6H2,1H3,(H2,15,16,17);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUWTMLDKACODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)CBr)N.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Br3N5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-{2-methyl-4-oxo-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-3-yl}ethyl)piperidine-4-carboxylic acid dihydrochloride](/img/structure/B6606459.png)


![5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol](/img/structure/B6606483.png)
![6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6606484.png)
![2,7-diethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6606493.png)
![(2S,4R)-2-amino-4-[3-({[(4-{2-[(1E,4E)-4-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetyl]imino}cyclohexa-2,5-dien-1-ylidene]hydrazin-1-yl}phenyl)carbamoyl]methyl}carbamoyl)propyl]pentanedioic acid, trifluoroacetic acid](/img/structure/B6606499.png)
![1-benzyl-8-oxa-1-azaspiro[4.5]decane](/img/structure/B6606507.png)
![4-[3-fluoro-5-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B6606515.png)
![6-methanesulfonylthieno[3,2-b]pyridine-2-carboxylicacid](/img/structure/B6606522.png)
![3-[4-(aminomethyl)phenyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B6606527.png)


![tert-butyl N-({1-[(fluorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6606555.png)
